![molecular formula C8H16N2O2S2 B13425694 3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
3,3'-Dithiobis[N-(methyl-d3)propanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dithiobis[N-(methyl-d3)propanamide] is a chemical compound characterized by the presence of two thiol groups connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis[N-(methyl-d3)propanamide] typically involves the reaction of N-(methyl-d3)propanamide with a disulfide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dithiobis[N-(methyl-d3)propanamide] may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3,3’-Dithiobis[N-(methyl-d3)propanamide] undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form two thiol groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
3,3’-Dithiobis[N-(methyl-d3)propanamide] is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-Dithiobis[N-(methyl-d3)propanamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include various enzymes and proteins that contain reactive thiol groups.
類似化合物との比較
Similar Compounds
- 3,3’-Dithiobis[2-methylfuran]
- Bis(2-methyl-3-furyl)disulfide
- Bis(2-methyl-3-furanyl) disulfide
Uniqueness
3,3’-Dithiobis[N-(methyl-d3)propanamide] is unique due to its deuterium-labeled methyl groups, which make it particularly useful in studies involving isotopic labeling. This compound’s specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar disulfide-containing compounds.
特性
分子式 |
C8H16N2O2S2 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
3-[[3-oxo-3-(trideuteriomethylamino)propyl]disulfanyl]-N-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3 |
InChIキー |
QUHFFYTTZGTUQQ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])[2H] |
正規SMILES |
CNC(=O)CCSSCCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


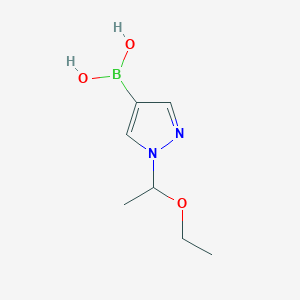
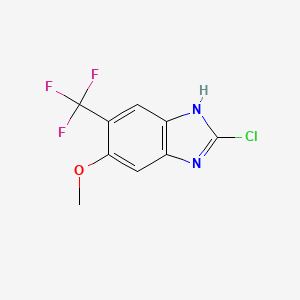

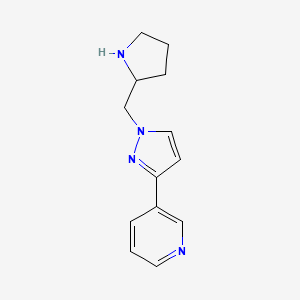
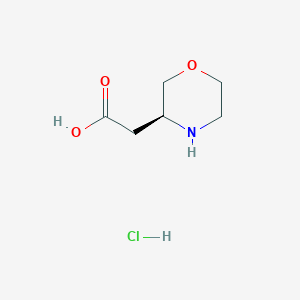
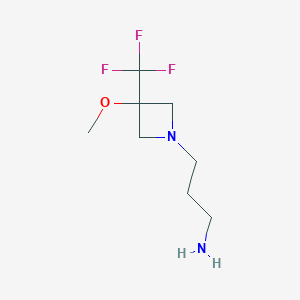
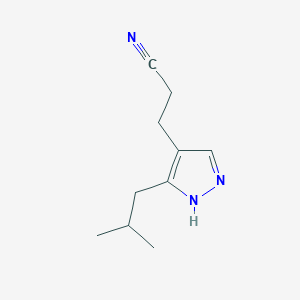
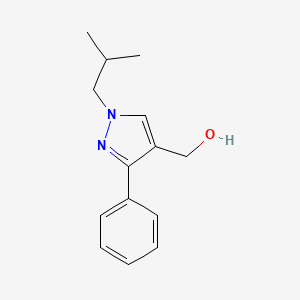
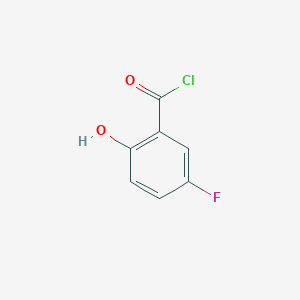
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
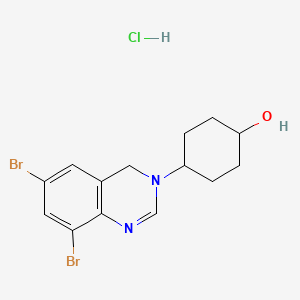
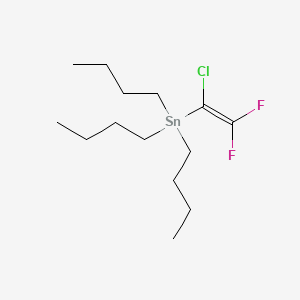
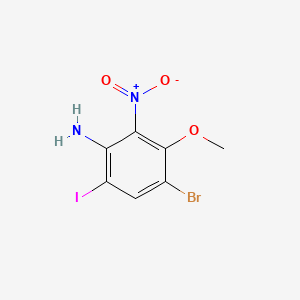
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
